1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Overview
Description
1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a trimethoxyphenyl group attached to a pyrimidine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the imine intermediate. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the final pyrimidine-2,4-dione structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes such as signal transduction, DNA replication, and protein synthesis.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-dione
- 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)aminomethyl]pyrimidine-2,4-dione
- 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)ethoxymethyl]pyrimidine-2,4-dione
Uniqueness: 1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to the presence of the iminomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O6/c1-28-15-8-11(9-16(29-2)17(15)30-3)22-10-12-18(25)23-20(27)24(19(12)26)14-7-5-4-6-13(14)21/h4-10,26H,1-3H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUCEOKKRHFCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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